molecular formula C12H8F12O2 B14326089 Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- CAS No. 99903-50-1

Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans-

Cat. No.: B14326089
CAS No.: 99903-50-1
M. Wt: 412.17 g/mol
InChI Key: QAQGSADHWJWRFU-XINAWCOVSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- is a complex organic compound characterized by its unique structure and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of trifluoromethyl groups. Common reagents used in the synthesis include trifluoromethyl iodide and ethyl diazoacetate. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and maintain the necessary conditions. The process may also include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s stability and reactivity, influencing its interactions with biological systems and chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Other compounds with similar cyclopropane structures and functional groups.

    Trifluoromethylated compounds: Molecules containing trifluoromethyl groups that exhibit similar chemical properties.

Uniqueness

Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, ethyl ester, trans- is unique due to its combination of a cyclopropane ring and multiple trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

99903-50-1

Molecular Formula

C12H8F12O2

Molecular Weight

412.17 g/mol

IUPAC Name

ethyl (1R,3R)-2,2-bis(trifluoromethyl)-3-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H8F12O2/c1-2-26-7(25)6-4(3-5(9(13,14)15)10(16,17)18)8(6,11(19,20)21)12(22,23)24/h3-4,6H,2H2,1H3/t4-,6+/m1/s1

InChI Key

QAQGSADHWJWRFU-XINAWCOVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C(F)(F)F)C(F)(F)F)C=C(C(F)(F)F)C(F)(F)F

Canonical SMILES

CCOC(=O)C1C(C1(C(F)(F)F)C(F)(F)F)C=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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